N-tert-butyl-2-[4-(4-methylphenyl)phenoxy]acetamide
説明
特性
IUPAC Name |
N-tert-butyl-2-[4-(4-methylphenyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-14-5-7-15(8-6-14)16-9-11-17(12-10-16)22-13-18(21)20-19(2,3)4/h5-12H,13H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTIQZXNQUEXPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-[4-(4-methylphenyl)phenoxy]acetamide typically involves the reaction of 4-(4-methylphenyl)phenol with tert-butylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Step 1: Reacting 4-(4-methylphenyl)phenol with tert-butylamine in the presence of a base such as sodium hydroxide.
Step 2: Adding acetic anhydride to the reaction mixture to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and reduce production costs .
化学反応の分析
Types of Reactions
N-tert-butyl-2-[4-(4-methylphenyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学的研究の応用
Medicinal Chemistry
1.1 Anti-inflammatory Activity
Research indicates that derivatives of N-tert-butyl-2-[4-(4-methylphenyl)phenoxy]acetamide exhibit significant anti-inflammatory properties. For instance, studies have synthesized various tert-butyl substituted phenylcarbamate derivatives, which were tested for their ability to inhibit inflammation in animal models. Compounds similar to N-tert-butyl-2-[4-(4-methylphenyl)phenoxy]acetamide demonstrated promising results in reducing edema induced by carrageenan, with inhibition percentages ranging from 39% to 54% compared to standard drugs like indomethacin .
1.2 Anticancer Properties
The compound has also been evaluated for its anticancer potential. In a study involving a series of phenoxyacetamide derivatives, compounds based on this scaffold were shown to inhibit the growth of various cancer cell lines, including those associated with breast and lung cancers. The structure-activity relationship (SAR) studies indicated that modifications to the phenoxy group could enhance anticancer activity while maintaining low toxicity profiles .
Metabolic Disorders
2.1 Treatment of Diabetes and Obesity
N-tert-butyl-2-[4-(4-methylphenyl)phenoxy]acetamide has been investigated for its role as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders such as obesity and type 2 diabetes. Inhibitors of this enzyme can potentially lower cortisol levels in tissues, thereby improving insulin sensitivity and reducing fat accumulation . The compound's efficacy in this regard suggests it could be a valuable therapeutic agent for managing metabolic syndrome.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of N-tert-butyl-2-[4-(4-methylphenyl)phenoxy]acetamide is crucial for optimizing its pharmacological effects. SAR studies have shown that modifications to the phenoxy and acetamide groups can significantly impact the compound's biological activity. For example, increasing lipophilicity through alkyl substitutions can enhance cellular uptake and bioavailability while minimizing side effects associated with high lipophilicity .
Case Study 1: Anti-inflammatory Efficacy
In a controlled experiment, a series of tert-butyl phenylcarbamate derivatives were administered to rat models with induced paw edema. The derivatives based on N-tert-butyl-2-[4-(4-methylphenyl)phenoxy]acetamide exhibited a dose-dependent reduction in inflammation over a period of 12 hours, demonstrating their potential as anti-inflammatory agents .
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of related compounds showed that certain derivatives could inhibit cell proliferation in breast cancer cell lines with IC50 values significantly lower than those of existing chemotherapeutics. This finding highlights the potential for developing new cancer therapies based on modifications of the original compound structure .
作用機序
The mechanism of action of N-tert-butyl-2-[4-(4-methylphenyl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Structural Analogs and Substituent Effects
The compound’s structural analogs vary in substituents on the phenoxy ring, acetamide nitrogen, or additional functional groups. Key comparisons include:
Structural Insights :
Yield and Efficiency :
Physical Properties
*Inferred from analogs: Phenoxy acetamides with tert-butyl groups (e.g., ) are typically solids with moderate solubility in organic solvents.
生物活性
N-tert-butyl-2-[4-(4-methylphenyl)phenoxy]acetamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a tert-butyl group and a phenoxyacetamide moiety, which contribute to its unique chemical and biological properties. The presence of the tert-butyl group enhances lipophilicity, facilitating its interaction with biological targets.
N-tert-butyl-2-[4-(4-methylphenyl)phenoxy]acetamide exerts its biological effects primarily through the following mechanisms:
- Enzyme Modulation : The compound can bind to specific enzymes, inhibiting or enhancing their activity. This modulation is crucial for various biochemical pathways.
- Receptor Interaction : It may interact with receptors that regulate critical cellular processes, influencing signaling pathways involved in inflammation and cancer progression.
- Cellular Effects : The compound has been shown to affect cell proliferation and apoptosis, suggesting potential applications in cancer therapy.
Anticancer Properties
Recent studies have highlighted the anticancer potential of N-tert-butyl-2-[4-(4-methylphenyl)phenoxy]acetamide:
- In vitro Studies : The compound demonstrated significant inhibitory effects on various cancer cell lines. For instance, it exhibited an IC50 value of approximately 0.29 µM against ovarian cancer cells (OVCAR-4) and 0.35 µM against breast cancer cells (MDA-MB-468), indicating strong antiproliferative activity compared to standard treatments like Staurosporine (IC50 = 5.86 µM) .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties:
- COX Inhibition : Similar compounds have shown selective inhibition of cyclooxygenase (COX) enzymes, which play a significant role in inflammation. The structure of N-tert-butyl-2-[4-(4-methylphenyl)phenoxy]acetamide suggests it may possess similar inhibitory effects on COX-2, potentially reducing inflammatory responses .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | IC50 Values |
|---|---|---|---|
| N-tert-butyl-2-[4-(4-methylphenyl)phenoxy]acetamide | Tert-butyl + phenoxyacetamide | Anticancer, anti-inflammatory | 0.29 µM (OVCAR-4) |
| N-tert-butyl-4-methoxyaniline | Tert-butyl + methoxy group | Moderate anticancer activity | Not specified |
| N-tert-butyl-2-(4-methylphenyl)acetamide | Lacks phenoxy group | Lower biological activity | Not specified |
This table illustrates the unique advantages of N-tert-butyl-2-[4-(4-methylphenyl)phenoxy]acetamide over structurally similar compounds, particularly in terms of its potent anticancer effects.
Case Studies
- Study on Ovarian Cancer Cells : A study conducted by Abatematteo et al. demonstrated that the compound significantly reduced VEGF levels in OVCAR-4 cells by 85%, which is crucial for tumor angiogenesis. The mechanism involved inhibiting VEGFR-2 phosphorylation by nearly 70% .
- Neuroprotection in Animal Models : In models of neurodegeneration induced by NMDA lesions, derivatives with similar phenoxy groups showed protective effects on hippocampal neurons, indicating potential applications in neurodegenerative diseases .
Q & A
Q. What are the optimal synthetic routes for N-tert-butyl-2-[4-(4-methylphenyl)phenoxy]acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the phenoxyacetamide backbone. Key steps include:
- Acylation : Reacting 4-(4-methylphenyl)phenol with chloroacetyl chloride in the presence of a base (e.g., NaOH) to form the chloroacetamide intermediate.
- Nucleophilic substitution : Introducing the tert-butyl group via reaction with tert-butylamine under reflux in a polar aprotic solvent (e.g., DMF) .
- Purification : Column chromatography or recrystallization to isolate the final product. Optimization involves adjusting solvent polarity, temperature (60–80°C), and stoichiometric ratios to improve yield (>70%) .
Q. Which spectroscopic techniques are most effective for characterizing N-tert-butyl-2-[4-(4-methylphenyl)phenoxy]acetamide?
- Methodological Answer :
- NMR spectroscopy : H and C NMR confirm the tert-butyl group (δ 1.2–1.4 ppm for H) and aromatic protons (δ 6.8–7.4 ppm). C NMR verifies carbonyl (C=O) at ~168 ppm .
- Mass spectrometry (HRMS) : Determines molecular ion peaks (e.g., [M+H]) and fragmentation patterns to validate the structure.
- IR spectroscopy : Identifies amide C=O stretching (~1650 cm) and aromatic C-H bonds (~3050 cm) .
Q. What in vitro assays are recommended for preliminary biological screening of this compound?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases or cyclooxygenases (COX) using fluorometric or colorimetric substrates (e.g., ATPase-Glo™ for kinase activity). IC values are calculated via dose-response curves .
- Antimicrobial screening : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton broth .
Q. How can computational methods predict the pharmacokinetic properties of N-tert-butyl-2-[4-(4-methylphenyl)phenoxy]acetamide?
- Methodological Answer :
- ADMET prediction : Tools like SwissADME or ADMETlab estimate logP (lipophilicity), solubility (LogS), and blood-brain barrier permeability. The tert-butyl group may enhance metabolic stability but reduce solubility .
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., COX-2) to prioritize experimental validation .
Q. What are the standard protocols for purity analysis and quantification?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient (60:40 to 90:10). Purity >95% is required for biological assays .
- Elemental analysis : Validate C, H, N percentages within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Standardized protocols : Replicate assays under identical conditions (e.g., cell lines, incubation time) to minimize variability. For example, discrepancies in IC values for COX-2 inhibition may arise from differences in enzyme sources (human recombinant vs. tissue extract) .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
Q. What strategies enhance the stability of N-tert-butyl-2-[4-(4-methylphenyl)phenoxy]acetamide under physiological conditions?
- Methodological Answer :
- pH stability studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24 hours. Analyze degradation via HPLC. The tert-butyl group may confer resistance to hydrolysis at neutral pH .
- Thermal analysis : Use DSC and TGA to determine melting points and decomposition temperatures (>200°C suggests suitability for high-temperature applications) .
Q. How does structural modification of the phenoxy group affect bioactivity?
- Methodological Answer :
- SAR studies : Synthesize analogs with substituents (e.g., -Cl, -OCH) at the 4-position of the phenoxy ring. Compare bioactivity using standardized assays. For example, a chloro-substituted analog may show 10-fold higher COX-2 inhibition .
- Electron-withdrawing/donating effects : Hammett constants (σ) correlate substituent effects with activity trends. A nitro group (σ = 0.78) may enhance enzyme binding affinity .
Q. What advanced techniques elucidate the compound’s mechanism of action in cancer cell lines?
- Methodological Answer :
- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment (e.g., apoptosis markers like BAX/BCL-2).
- Proteomics : SILAC labeling quantifies protein expression changes (e.g., downregulation of survivin) .
- Kinase profiling : Use PamStation®12 to screen 140 kinases and identify targets (e.g., EGFR inhibition) .
Q. How do solvent effects influence the compound’s crystallization and polymorph formation?
- Methodological Answer :
- Crystallization screening : Test solvents (ethanol, acetone, ethyl acetate) via slow evaporation. Ethanol may yield monoclinic crystals (PXRD analysis).
- Polymorph characterization : Raman spectroscopy and DSC distinguish forms. Form I (melting point 145°C) vs. Form II (152°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
